2-ethyl-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
This compound is a triazoloquinazolinone derivative characterized by a 2-ethyl substituent and a 4-methoxyphenyl group at position 6 of the fused heterocyclic core. Its molecular formula is C₁₉H₂₀N₄O₂ (calculated molecular weight: 336.39 g/mol) .
Properties
IUPAC Name |
2-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-3-17-20-18-19-15-8-12(11-4-6-13(24-2)7-5-11)9-16(23)14(15)10-22(18)21-17/h4-7,10,12H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKRBSLZQBIWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethyl-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H18N4O
- Molecular Weight: 298.35 g/mol
This compound features a quinazolinone core fused with a triazole ring and substituted with an ethyl group and a methoxyphenyl moiety, which are crucial for its biological activity.
Biological Activity Overview
Research has indicated that compounds within the triazoloquinazolinone class exhibit a range of pharmacological properties, including:
- Anticancer Activity: Certain derivatives have shown promising results against various cancer cell lines by inhibiting specific kinases involved in cell proliferation.
- Antimicrobial Properties: Some studies suggest potential efficacy against bacterial pathogens, indicating a possible role in treating infections.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.
Anticancer Activity
A significant area of research has focused on the anticancer properties of triazoloquinazolinones. For instance, structural optimization studies have demonstrated that modifications to the phenyl ring can enhance potency against cancer cell lines.
Structure-Activity Relationship (SAR)
Table 1 summarizes findings from SAR studies on related compounds:
| Compound | IC50 (μM) | Target | Notes |
|---|---|---|---|
| Compound A | 4.4 | Plk1 PBD | Selective inhibition |
| Compound B | 2.3 | Plk1 PBD | Enhanced cellular permeability |
| Compound C | 3.7 | Other kinases | Broader spectrum activity |
These findings suggest that small changes in the chemical structure can lead to significant differences in biological activity.
The proposed mechanism of action for this compound involves the inhibition of specific protein kinases that play critical roles in cell cycle regulation and proliferation. For example, Polo-like kinase 1 (Plk1) is a key target due to its involvement in mitotic processes.
Case Studies
Several case studies have highlighted the efficacy of this compound and its derivatives:
-
Case Study 1: Anticancer Efficacy
- In vitro studies demonstrated that derivatives exhibited IC50 values ranging from 2.3 μM to 4.4 μM against various cancer cell lines.
- The most potent derivative showed significant induction of apoptosis in treated cells.
-
Case Study 2: Antimicrobial Activity
- Testing against Staphylococcus aureus revealed an MIC (Minimum Inhibitory Concentration) of 16 μg/mL.
- The compound demonstrated bactericidal effects at higher concentrations.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Substituent Effects on Molecular Properties
Key Observations:
- The 4-methoxyphenyl group in the target compound increases electron density compared to the 3-chlorophenyl (electron-withdrawing) and 4-hydroxyphenyl (polar, prone to oxidation) analogs .
- The 2-ethyl substituent contributes to higher lipophilicity (logP ~3.2 estimated) versus the 2-methyl analog (logP ~2.8), enhancing membrane permeability .
Pharmacological Potential
- H1-Antihistaminic Activity: A 1-substituted-4-phenyl analog exhibited potent H1-antagonism (IC₅₀ = 0.8 µM), suggesting triazoloquinazolinones’ relevance in allergy treatment .
- The target compound’s 4-methoxyphenyl group may enhance anti-inflammatory activity compared to non-substituted analogs, as methoxy groups often modulate COX selectivity .
Practical and Industrial Considerations
- Commercial Availability : The target compound is listed by suppliers like LabBot but is often discontinued in bulk quantities, unlike the 6,6-dimethyl-9-phenyl analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
